5-hydroxy-N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}tryptophan
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Overview
Description
3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features both indole and chromene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The chromene moiety can be introduced through a series of reactions involving the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.
Reduction: The carbonyl groups in the chromene and indole moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The chromene moiety may also contribute to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A simpler indole derivative with similar biological activities.
Chromene derivatives: Compounds with the chromene moiety that exhibit various biological activities.
Uniqueness
3-(5-HYDROXY-1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is unique due to the combination of indole and chromene moieties, which may result in synergistic biological activities and enhanced therapeutic potential .
Properties
Molecular Formula |
C28H22N2O7 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C28H22N2O7/c31-18-6-9-23-22(11-18)17(14-29-23)10-24(28(34)35)30-26(32)15-36-19-7-8-20-21(16-4-2-1-3-5-16)13-27(33)37-25(20)12-19/h1-9,11-14,24,29,31H,10,15H2,(H,30,32)(H,34,35) |
InChI Key |
ZKIUZXSOQMYIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
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